1-(5-Cyclopropyloxolan-2-yl)ethanamine
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Overview
Description
1-(5-Cyclopropyloxolan-2-yl)ethanamine is an organic compound featuring a cyclopropane ring fused to an oxolane ring, with an ethanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyloxolan-2-yl)ethanamine typically involves the cyclopropanation of an oxolane derivative followed by the introduction of the ethanamine group. One common method involves the reaction of a cyclopropylcarbinol with an oxirane under acidic conditions to form the cyclopropyloxolane ring. Subsequently, the ethanamine group is introduced via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as distillation and crystallization to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyloxolan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Cyclopropyloxolan-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyloxolan-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyloxolane ring provides structural rigidity, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethyl)ethanamine
- 1-(Oxolan-2-yl)ethanamine
- 1-(Cyclopropyl)ethanamine
Uniqueness
1-(5-Cyclopropyloxolan-2-yl)ethanamine is unique due to the presence of both a cyclopropane and an oxolane ring in its structure. This dual-ring system imparts distinct steric and electronic properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
1-(5-cyclopropyloxolan-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-6(10)8-4-5-9(11-8)7-2-3-7/h6-9H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEOVKLWPCRYBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C2CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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